(R)-2-(1-Aminoethyl)-4-methylphenol
Description
(R)-2-(1-Aminoethyl)-4-methylphenol is a chiral phenolic compound characterized by a benzene ring substituted with a 4-methyl group and an (R)-configured 1-aminoethyl side chain at the ortho (2nd) position. Its molecular formula is C₉H₁₃NO, with a molecular weight of 151.21 g/mol. The stereochemistry of the aminoethyl group (R-configuration) is critical for its interaction with chiral biological targets, such as enzymes or receptors, which often exhibit enantioselectivity .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[(1R)-1-aminoethyl]-4-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,7,11H,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
WZNMCVYFCNZJBV-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@H](C)N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-4-methylphenol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-acetyl-4-methylphenol with a chiral reducing agent can yield the desired ®-enantiomer. Another method involves the use of transaminases, which can catalyze the conversion of ketones to chiral amines under mild conditions.
Industrial Production Methods
In industrial settings, the production of ®-2-(1-Aminoethyl)-4-methylphenol often involves the use of biocatalysts such as ω-transaminases. These enzymes offer high enantioselectivity and can be engineered for improved catalytic efficiency and stability. The process typically includes the fermentation of microorganisms expressing the desired transaminase, followed by the extraction and purification of the product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Aminoethyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
®-2-(1-Aminoethyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of enantiomerically pure compounds.
Biology: Serves as a substrate for studying enzyme kinetics and mechanisms, particularly transaminases.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(1-Aminoethyl)-4-methylphenol involves its interaction with various molecular targets. For example, in enzymatic reactions, the compound can form intermediates such as external aldimines with coenzymes like pyridoxal-5’-phosphate. These intermediates undergo further transformations, leading to the formation of products such as ketones or secondary amines. The pathways involved often include steps like deprotonation, formation of quinonoid intermediates, and nucleophilic addition.
Comparison with Similar Compounds
Comparison with Similar Compounds
(S)-2-(1-Aminoethyl)-4-methylphenol
This compound is the enantiomer of the target molecule, differing only in the configuration of the 1-aminoethyl group (S instead of R). Key distinctions include:
- Optical Activity : The R and S enantiomers rotate plane-polarized light in opposite directions, a property critical for chiral resolution and bioactivity.
- Biological Interactions: Enzymes or receptors may preferentially bind one enantiomer. For example, if (R)-2-(1-Aminoethyl)-4-methylphenol acts as a dopamine analog, the S-enantiomer might exhibit reduced affinity .
- Synthesis : Enantiomers require stereoselective synthesis or chiral separation techniques, increasing production complexity.
(S)-2-(1-Aminoethyl)-3-methylphenol
This structural isomer shifts the methyl group from the 4th to the 3rd position on the benzene ring. Differences include:
- Steric Effects: The 3-methyl group may introduce steric hindrance near the aminoethyl side chain, altering conformational flexibility and binding to targets.
- Solubility : The 4-methyl isomer may exhibit lower aqueous solubility due to increased hydrophobicity.
4-(2-Aminoethyl)morpholine
Key contrasts:
- Ring System: Morpholine’s oxygen and nitrogen heteroatoms confer distinct hydrogen-bonding capabilities and basicity (pKa ~8.3) compared to the phenolic –OH group (pKa ~10).
- Applications: 4-(2-Aminoethyl)morpholine is used in polymer chemistry and drug delivery, whereas phenolic analogs like (R)-2-(1-Aminoethyl)-4-methylphenol may have niche roles in medicinal chemistry .
Table 1. Comparative Properties of (R)-2-(1-Aminoethyl)-4-methylphenol and Analogs
Research Findings and Limitations
- Stereochemical Impact: Computational studies (e.g., DFT methods) on similar compounds suggest that enantiomers exhibit divergent electrostatic potentials and frontier molecular orbitals, influencing reactivity .
- Data Gaps: Experimental data on solubility, melting points, and bioactivity for (R)-2-(1-Aminoethyl)-4-methylphenol are scarce in the provided evidence.
- Synthetic Challenges: The patent in describes a process for a structurally distinct diisopropylamino-phenol derivative, highlighting the need for tailored synthetic routes for aminoethyl-phenol analogs.
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